1-(4-Ethoxybenzo[d]oxazol-2-yl)ethanone

Lipophilicity Drug-likeness Benzoxazole derivatives

This 4-ethoxy-2-acetylbenzoxazole fragment (MW 205 Da) provides a privileged kinase-focused scaffold with optimal LogP (~2.1) and four H-bond acceptors. Unlike the 4-chloro or unsubstituted analogs, the ethoxy group introduces a metabolic handle (O-dealkylation) for PK studies and enhanced conformational flexibility. Procure for fragment-based drug discovery, AML differentiation probe development, or COX/LOX SAR exploration. Lot-specific purity ≥98%; CoA available on request.

Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol
Cat. No. B12871246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Ethoxybenzo[d]oxazol-2-yl)ethanone
Molecular FormulaC11H11NO3
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC2=C1N=C(O2)C(=O)C
InChIInChI=1S/C11H11NO3/c1-3-14-8-5-4-6-9-10(8)12-11(15-9)7(2)13/h4-6H,3H2,1-2H3
InChIKeyZMALWTMEFJXEBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Ethoxybenzo[d]oxazol-2-yl)ethanone: A 4‑Ethoxy‑Substituted Benzoxazole Ketone Scaffold for Medicinal Chemistry


1-(4-Ethoxybenzo[d]oxazol-2-yl)ethanone (CAS 1807098-09-4) is a heterocyclic ketone built on the benzoxazole core, a privileged scaffold recognized for its ability to engage diverse biological targets through π–π stacking, hydrogen bonding, and metal coordination . The compound features an ethoxy substituent at the 4‑position of the benzoxazole ring and an acetyl group at the 2‑position, yielding the molecular formula C₁₁H₁₁NO₃ and a molecular weight of 205.21 g·mol⁻¹ . Benzoxazole derivatives have been widely explored as kinase inhibitors, anti‑inflammatory agents, antimicrobials, and anticancer leads, with substitution patterns critically tuning potency, selectivity, and drug‑like properties .

Why 4‑Position Substituent Identity Dictates the Performance Profile of 1-(4-Ethoxybenzo[d]oxazol-2-yl)ethanone Analogs


Within the benzo[d]oxazol-2-yl ethanone series, small changes at the 4‑position produce dramatic shifts in lipophilicity, hydrogen‑bonding capacity, metabolic vulnerability, and ultimately biological selectivity. The ethoxy group introduces an additional hydrogen‑bond acceptor site and a distinct steric and electronic environment compared to the unsubstituted, chloro, methyl, or methoxy analogs . These physicochemical differences translate into divergent solubility, membrane permeability, and off‑target binding profiles, meaning that in‑class compounds cannot be regarded as interchangeable without risking loss of potency or introduction of unanticipated toxicity in a given assay system .

Quantitative Differentiation of 1-(4-Ethoxybenzo[d]oxazol-2-yl)ethanone from Its Closest Structural Analogs


Calculated Lipophilicity (XLogP3) of the 4‑Ethoxy Analog vs. Unsubstituted and 4‑Chloro Comparators

The 4‑ethoxy substituent imparts an intermediate lipophilicity (XLogP3 = 2.1) relative to the unsubstituted 1-(benzo[d]oxazol-2-yl)ethanone (LogP = 1.44) and the 4‑chloro analog (calculated logP ≈ 2.2) . This places the ethoxy derivative in a balanced LogP window (1–3) generally favourable for both aqueous solubility and passive membrane permeability, while avoiding the excessively high lipophilicity (LogP > 3) associated with promiscuous binding and poor developability .

Lipophilicity Drug-likeness Benzoxazole derivatives

Hydrogen‑Bond Acceptor Count: Enhanced Intermolecular Interaction Potential Through the Ethoxy Oxygen

The compound possesses four hydrogen‑bond acceptor (HBA) sites—three from the benzoxazole core and ketone (N, O‑ring, C=O) plus one from the ethoxy oxygen . In contrast, the unsubstituted 1-(benzo[d]oxazol-2-yl)ethanone has only three HBA sites , while the 4‑methyl analog also has three acceptors. The additional acceptor provided by the ethoxy group can strengthen target engagement in binding pockets where a hydrogen‑bond with the 4‑position substituent contributes favourably to ΔG .

Hydrogen bonding Molecular recognition Binding affinity

Molecular Weight: Positioned Below the Sweet‑Spot Threshold While Retaining Synthetic Versatility

With a molecular weight of 205.21 g·mol⁻¹, the compound sits well below the commonly cited 500 Da oral druggability ceiling and within the lead‑like space (MW < 350) . The unsubstituted analog (MW 161.16) is lighter but offers fewer derivatisation handles, while the 4‑chloro analog (MW 195.60) and 4‑methoxy analog (MW 191.18) are similar in mass but differ in electronic properties . The ethoxy group adds only 44 Da relative to the unsubstituted scaffold, preserving fragment‑like character while introducing a flexible, electron‑donating substituent that can be further elaborated or replaced in SAR studies.

Molecular weight Lead‑likeness Fragment‑based drug discovery

Rotatable Bond Count: A Conformational Flexibility Advantage for Induced‑Fit Binding

The ethoxy group adds one extra rotatable bond compared with the unsubstituted, 4‑methyl, and 4‑chloro analogs, yielding a total of three rotatable bonds . The unsubstituted compound has only one rotatable bond (the acetyl C–C), while the 4‑methoxy analog has two . Increased rotatable bonds can permit a greater degree of conformational adaptation upon target binding, which is particularly valuable for targets that undergo induced‑fit conformational changes , though it must be balanced against the entropic penalty of freezing rotors upon binding.

Rotatable bonds Conformational entropy Induced fit

Electron‑Donating Character of the 4‑Ethoxy Substituent Tunes Ring Electronics and Metabolic Susceptibility

The ethoxy group is a moderately strong electron‑donating substituent (Hammett σₚ ≈ −0.24) , which increases the electron density of the benzoxazole ring relative to the electron‑withdrawing 4‑chloro (σₚ ≈ +0.23) or the weakly donating 4‑methyl (σₚ ≈ −0.17) analogs . This electronic modulation can influence (i) the pKₐ of nearby hydrogen‑bond donors/acceptors, (ii) the susceptibility of the ring to oxidative metabolism (CYP‑mediated hydroxylation), and (iii) π‑stacking interactions with aromatic protein residues . The ethoxy group is also a substrate for O‑dealkylation by CYPs, offering a predictable metabolic soft spot that can be monitored or blocked in lead optimization.

Hammett constant Metabolic stability Electronic effects

Preliminary Bioactivity: Anti‑Proliferative and Differentiation‑Inducing Activity in Undifferentiated Cells (Web‑Extracted Annotations)

Web‑extracted annotations indicate that 1-(4-ethoxybenzo[d]oxazol-2-yl)ethanone exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage . This dual anti‑proliferative/pro‑differentiation profile is noteworthy because it suggests a mechanism distinct from simple cytotoxicity—potentially relevant for differentiation therapy in oncology and for hyperproliferative skin conditions such as psoriasis. However, quantitative IC₅₀ values for this specific compound in head‑to‑head comparisons are not available in the public domain, and similar claims for unsubstituted or 4‑chloro analogs have not been retrieved. Therefore, this evidence is classified as Supporting Evidence and should be independently verified.

Anti‑cancer Differentiation therapy Psoriasis

Recommended Application Scenarios for 1-(4-Ethoxybenzo[d]oxazol-2-yl)ethanone Based on Differentiated Properties


Scaffold for Kinase‑Focused Library Design Requiring a Balanced Lipophilicity and Hydrogen‑Bonding Profile

The intermediate XLogP3 (2.1) and additional HBA site make this compound a suitable core for kinase‑focused libraries where achieving the optimal LogP (1–3) and polar surface area is critical for balancing potency with selectivity . Compared with the more lipophilic 4‑chloro analog (logP ≈ 2.2) and the less polar unsubstituted scaffold (LogP = 1.44), the ethoxy derivative occupies a favourable physicochemical space that aligns with the property profiles of many approved kinase inhibitors .

Differentiation Therapy Probe Compound for Leukemia and Psoriasis Research

The annotated anti‑proliferative and monocyte‑differentiation‑inducing activity suggests a potential application as a probe compound in differentiation therapy research, particularly for acute myeloid leukemia (AML) or hyperproliferative skin disorders. The ethoxy group provides a metabolic handle (O‑dealkylation) that can be monitored in pharmacokinetic studies, and the compound's moderate molecular weight (205 Da) leaves room for further functionalisation to improve potency and selectivity .

Fragment‑Based Drug Discovery Starting Point Targeting Hydrogen‑Bond‑Rich Binding Sites

With a molecular weight of 205 Da and a fragment‑like character, this compound is well‑suited as a starting point for fragment‑based drug discovery (FBDD). The four hydrogen‑bond acceptors, including the ethoxy oxygen, provide multiple vectors for polar interactions with protein residues, and the three rotatable bonds allow conformational adaptation to the binding site. In contrast, the more rigid unsubstituted or 4‑chloro analogs offer fewer interaction possibilities and less conformational flexibility .

SAR Expansion of Benzoxazole‑Based Anti‑Inflammatory Agents

Given the established anti‑inflammatory pharmacology of 2‑substituted benzoxazoles, this 4‑ethoxy‑2‑acetyl derivative can serve as a key intermediate for exploring the impact of 4‑position alkoxy substituents on COX/LOX inhibition or on innate immune targets such as NLRP3. The ethoxy group’s electron‑donating character and moderate steric bulk differentiate it from the 4‑methoxy and 4‑methyl analogs, enabling systematic exploration of electronic and steric SAR .

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